Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-
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Overview
Description
Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- is a complex organic compound that belongs to the class of indeno[2,1-b]pyran derivatives These compounds are known for their unique structural features, which include a fused ring system combining indene and pyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diphenylindeno[2,1-b]pyran with benzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with sodium hydroxide as the base. The mixture is heated to around 90°C for approximately 30 minutes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Disintegrin and Metalloprotease protein (ADAMTS-5), inhibiting their activity and thereby exerting anti-proliferative effects . The compound’s ability to interact with these targets is attributed to its unique structural features, which allow for effective binding and inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-
- (4-(phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone
Uniqueness
Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- stands out due to its specific arrangement of phenyl groups and the indeno[2,1-b]pyran core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
62225-32-5 |
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Molecular Formula |
C31H20O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2,4-diphenylindeno[2,1-b]pyran-9-yl)-phenylmethanone |
InChI |
InChI=1S/C31H20O2/c32-30(23-16-8-3-9-17-23)29-25-19-11-10-18-24(25)28-26(21-12-4-1-5-13-21)20-27(33-31(28)29)22-14-6-2-7-15-22/h1-20H |
InChI Key |
XNZBQPNBDUKYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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